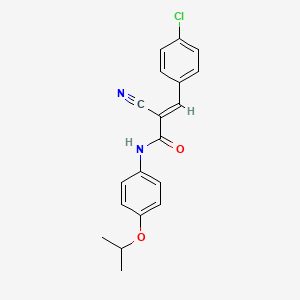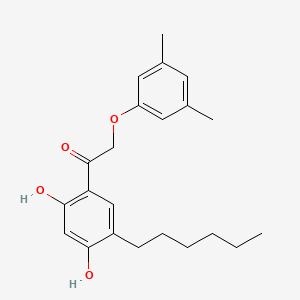
2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone is an organic compound that belongs to the class of phenolic ethers. These compounds are characterized by the presence of an ether group attached to a phenol ring. The compound’s structure includes two aromatic rings, one of which is substituted with methyl groups and the other with hexyl and hydroxyl groups. This unique structure may impart specific chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,5-dimethylphenol with 5-hexyl-2,4-dihydroxybenzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related compounds.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying cellular processes.
Medicine: As a lead compound for drug development.
Industry: As an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone would depend on its specific interactions with molecular targets. Typically, such compounds may interact with enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3,5-Dimethylphenoxy)-1-(4-hydroxyphenyl)ethanone
- 2-(3,5-Dimethylphenoxy)-1-(3,4-dihydroxyphenyl)ethanone
- 2-(3,5-Dimethylphenoxy)-1-(2,4-dihydroxyphenyl)ethanone
Uniqueness
The presence of the hexyl group and the specific substitution pattern on the aromatic rings make 2-(3,5-Dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone unique. These structural features may influence its reactivity, solubility, and biological activity, distinguishing it from similar compounds.
Propiedades
IUPAC Name |
2-(3,5-dimethylphenoxy)-1-(5-hexyl-2,4-dihydroxyphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O4/c1-4-5-6-7-8-17-12-19(21(24)13-20(17)23)22(25)14-26-18-10-15(2)9-16(3)11-18/h9-13,23-24H,4-8,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJXBRVLPFQCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC(=C(C=C1O)O)C(=O)COC2=CC(=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 4-bromobenzoate](/img/structure/B7743418.png)
![4-[(1E)-2-cyano-3-methoxy-3-oxoprop-1-en-1-yl]-2-methoxyphenyl 2-bromobenzoate](/img/structure/B7743426.png)
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] (E)-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B7743441.png)
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-oxochromene-3-carboxylate](/img/structure/B7743446.png)
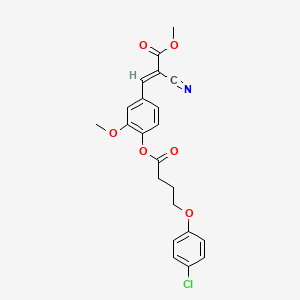
![methyl (E)-2-cyano-3-[4-[2-(1,3-dioxoisoindol-2-yl)propanoyloxy]-3-methoxyphenyl]prop-2-enoate](/img/structure/B7743456.png)
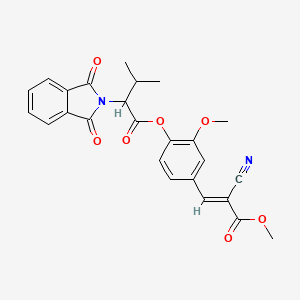
![[4-[(E)-2-cyano-3-methoxy-3-oxoprop-1-enyl]-2-methoxyphenyl] 6-(1,3-dioxoisoindol-2-yl)hexanoate](/img/structure/B7743461.png)
![methyl 4-[(5E)-5-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzoate](/img/structure/B7743462.png)
![5,6,7,8-Tetrahydro-7-methyl-3-(1-methyl-2-oxopropyl)[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7743469.png)
![2-(4-Oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7743493.png)
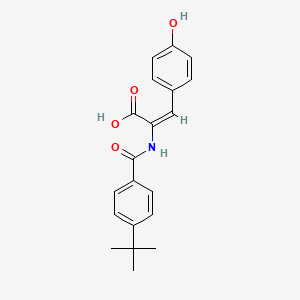
![4-{[6-Chloro-3-(ethoxycarbonyl)quinolin-4-yl]amino}benzoic acid](/img/structure/B7743511.png)
